

# 6-(Methoxycarbonyl)nicotinic acid chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 6-(Methoxycarbonyl)nicotinic acid

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## An In-depth Technical Guide to 6-(Methoxycarbonyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-(Methoxycarbonyl)nicotinic acid**, a pyridinecarboxylic acid derivative of significant interest in pharmaceutical and chemical research. This document details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its relationship to the broader pharmacology of nicotinic acid.

## Chemical Structure and Nomenclature

**6-(Methoxycarbonyl)nicotinic acid** is a derivative of nicotinic acid (Vitamin B3), featuring a methoxycarbonyl group at the 6-position of the pyridine ring.

Chemical Structure:

IUPAC Name: 6-(Methoxycarbonyl)pyridine-3-carboxylic acid

Systematic IUPAC Name: Pyridine-3,6-dicarboxylic acid 6-methyl ester

CAS Number: 17874-76-9

## Physicochemical Properties

A summary of the key physicochemical properties of **6-(Methoxycarbonyl)nicotinic acid** is presented in the table below. Data for the parent compound, nicotinic acid, is included for comparison.

Property	6-(Methoxycarbonyl)nicotinic acid	Nicotinic Acid
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	C <sub>6</sub> H <sub>5</sub> NO <sub>2</sub>
Molecular Weight	181.15 g/mol	123.11 g/mol
Appearance	White to off-white powder	White, translucent crystals[1]
Melting Point	Not precisely reported	236-239 °C[2]
Boiling Point	Not reported	Decomposes
Solubility	Information not available	18 g/L in water[1]
pKa	Not reported	2.0, 4.85[1]

## Experimental Protocols

### Synthesis of 6-(Methoxycarbonyl)nicotinic Acid

While a specific, detailed experimental protocol for the synthesis of **6-(Methoxycarbonyl)nicotinic acid** is not readily available in the searched literature, a general approach can be inferred from the synthesis of similar compounds, such as methyl 6-methylnicotinate. The most common method would likely involve the selective esterification of pyridine-2,5-dicarboxylic acid (isocinchomeric acid) or the oxidation of a precursor like 6-methylnicotinate.

A plausible synthetic route starting from 6-methylnicotinic acid would involve two main steps: esterification of the carboxylic acid at the 3-position, followed by oxidation of the methyl group at the 6-position, and a final selective esterification. A more direct, though potentially challenging, approach would be the selective mono-esterification of pyridine-3,6-dicarboxylic acid.

### General Procedure for Fischer Esterification of a Nicotinic Acid Derivative (adapted for **6-(Methoxycarbonyl)nicotinic acid**):

This protocol is a general representation and would require optimization for this specific compound.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve pyridine-3,6-dicarboxylic acid in an excess of anhydrous methanol.
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, for example, a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the product into an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure **6-(methoxycarbonyl)nicotinic acid**.

## Biological Activity and Signaling Pathways

As a derivative of nicotinic acid, **6-(Methoxycarbonyl)nicotinic acid** is anticipated to exhibit biological activities related to its parent compound. Nicotinic acid is a well-known lipid-lowering agent and a vitamin essential for various metabolic processes.<sup>[1][3]</sup>

## Potential Pharmacological Effects

**6-(Methoxycarbonyl)nicotinic acid** is described as a useful research chemical and an intermediate in the synthesis of pharmaceuticals. Its ester functionality allows for further

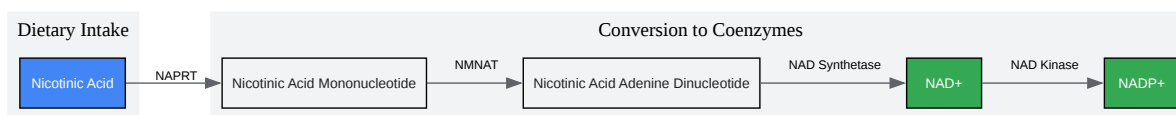
chemical modifications, making it a versatile building block in drug discovery.

The biological effects of nicotinic acid are primarily mediated through its interaction with the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[3] Activation of this receptor in adipocytes inhibits lipolysis, leading to a reduction in plasma free fatty acids and subsequently, a decrease in the hepatic synthesis of triglycerides and VLDL.[3] It is plausible that **6-(Methoxycarbonyl)nicotinic acid** could act as a prodrug, being hydrolyzed in vivo to nicotinic acid, or it might possess its own intrinsic activity at the GPR109A receptor or other cellular targets.

## Nicotinic Acid Metabolism and Signaling

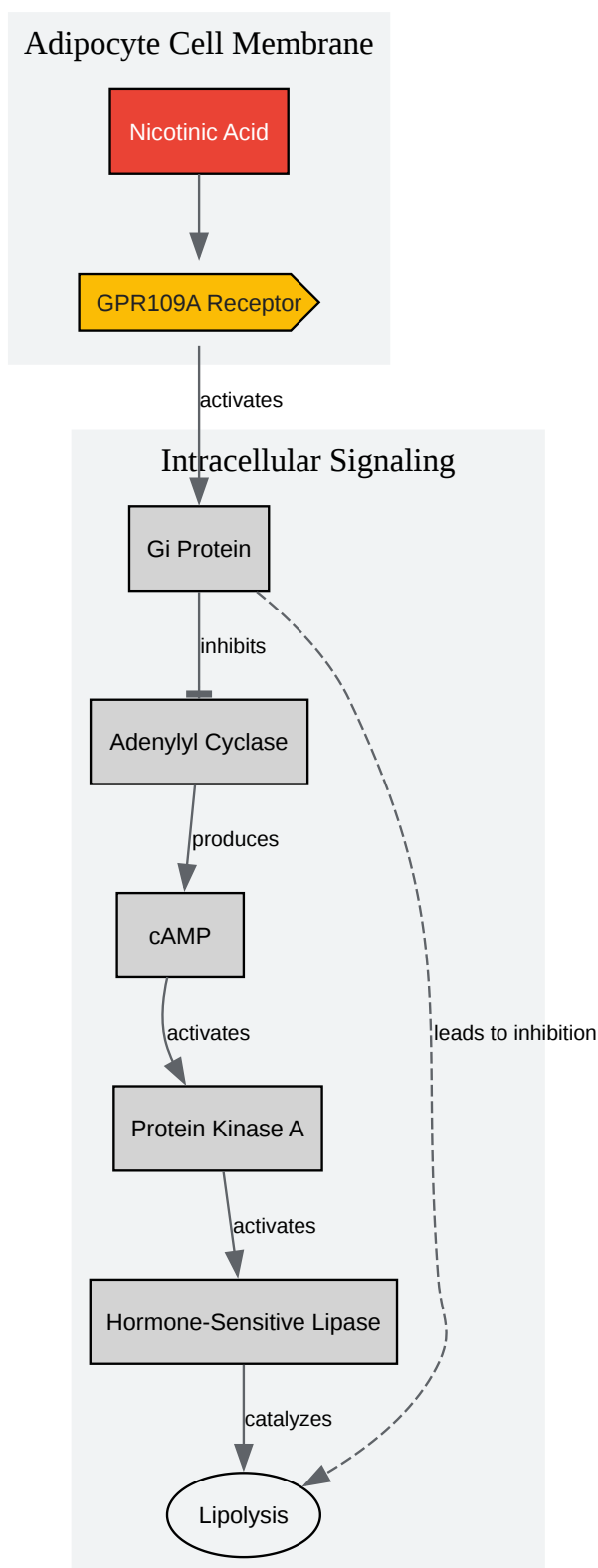
The metabolic fate and signaling pathways of nicotinic acid are well-characterized. It is converted in the body to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in numerous redox reactions essential for energy metabolism.[1]

Below are diagrams illustrating the key metabolic and signaling pathways of nicotinic acid.



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*Metabolic pathway of nicotinic acid to NAD<sup>+</sup> and NADP<sup>+</sup>.*



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*Signaling pathway of nicotinic acid in adipocytes.*

The introduction of a methoxycarbonyl group at the 6-position of the nicotinic acid scaffold could potentially alter its pharmacokinetic and pharmacodynamic properties. For instance, it might affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for the GPR109A receptor. Further research is warranted to elucidate the specific biological activities of **6-(Methoxycarbonyl)nicotinic acid** and to determine if it offers any therapeutic advantages over nicotinic acid.

## Conclusion

**6-(Methoxycarbonyl)nicotinic acid** is a valuable chemical entity with potential applications in drug discovery and development. Its structural similarity to nicotinic acid suggests that it may share some of its biological activities, particularly in the realm of lipid metabolism. However, a comprehensive understanding of its physicochemical properties, a detailed and optimized synthesis protocol, and a thorough investigation of its pharmacological profile are still required. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and other related nicotinic acid derivatives.

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